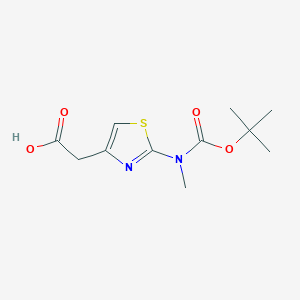![molecular formula C13H12F3NO4S B2502013 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2034457-02-6](/img/structure/B2502013.png)
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone" is a chemically synthesized molecule that appears to be designed for potential use in drug discovery. This molecule contains a bicyclic structure, which is a common feature in many pharmaceuticals due to its ability to interact with biological targets in a specific manner. The presence of a 2-thia-5-azabicyclo[2.2.1]heptane moiety suggests that the compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into related synthetic methods that could be applicable. For instance, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes as described in the first paper involves intramolecular [2 + 2]-cyclization, which is a technique that could potentially be adapted for the synthesis of the 2-thia-5-azabicyclo[2.2.1]heptane core of the target compound. The second paper discusses the synthesis of thiazolyl methanones, which, while not directly related, indicates the interest in synthesizing compounds with thiazole moieties for biological applications.
Molecular Structure Analysis
The molecular structure of the compound is likely to be rigid due to the bicyclic framework. This rigidity can be beneficial in drug design as it may enhance the specificity of the compound towards its biological target. The fluorinated aryl group (2,4,5-trifluoro-3-methoxyphenyl) attached to the methanone could influence the compound's electronic properties and potentially its metabolic stability.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The bicyclic core would likely contribute to a higher melting point and lower solubility in water, while the fluorinated aryl group could affect the compound's lipophilicity, potentially increasing its ability to cross biological membranes. The presence of the methanone group could also impact the compound's reactivity and interaction with other molecules.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Drug Design
Research has focused on the synthesis of bicyclic tetrahydrofuran-fused β-lactams and their transformation into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology is significant for drug design, offering an alternative for the preparation of compounds with potential pharmacological applications (Mollet, D’hooghe, & Kimpe, 2012).
Asymmetric Homogeneous Hydrogenation
Another area of application involves the study of asymmetric homogeneous hydrogenation, where the compound has been investigated for its ability to form solvent complexes and dihydrides from rhodium diphosphine precursors. This research is pertinent to the development of catalytic processes in organic synthesis (Brown et al., 1981).
Synthesis of Novel Methanopyrrolidine Alcohols and Fluorides
The compound has been used in stereoselective syntheses, leading to novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. This synthesis approach is crucial for the development of new fluorinated compounds with potential therapeutic applications (Krow et al., 2004).
Antimicrobial Activity
The compound's derivatives have been synthesized and evaluated for their antimicrobial activity. This research contributes to the search for new antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Chaudhari, 2012).
Propiedades
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4S/c1-21-12-10(15)8(3-9(14)11(12)16)13(18)17-4-7-2-6(17)5-22(7,19)20/h3,6-7H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLDXCDDPGLUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CC3CC2CS3(=O)=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

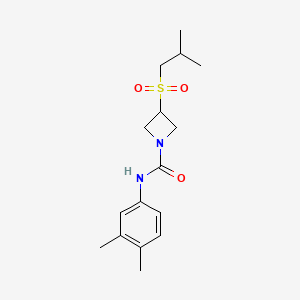
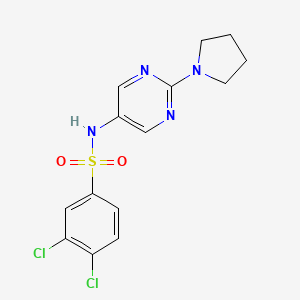


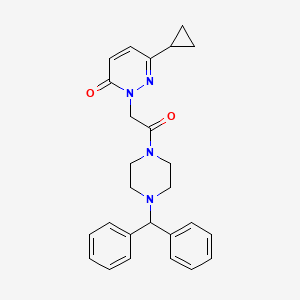
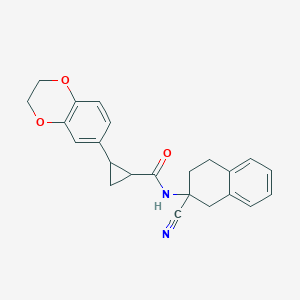

![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)
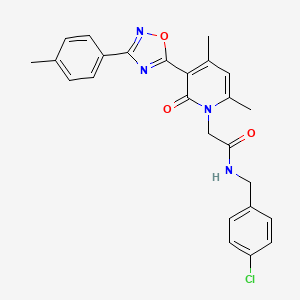
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)

![tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2501951.png)
